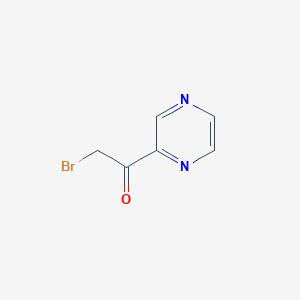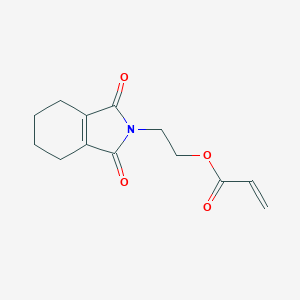
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Isoindoline-1,3-dione, 2-(2-oxo-2-propen-1-yl)-, and has a molecular formula of C14H15NO5. In
Aplicaciones Científicas De Investigación
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. It has been found that 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can be used as a building block for the synthesis of new organic semiconductors. These semiconductors have been found to exhibit excellent charge transport properties, making them ideal for use in electronic devices such as transistors and solar cells.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is not well understood. However, it is believed that this compound acts by inhibiting certain enzymes in the body. These enzymes are involved in various biochemical pathways, and their inhibition can lead to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can have a range of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate in lab experiments is its high purity. This compound can be synthesized in high purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its high cost. The synthesis of this compound is complex and requires expensive reagents, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are many future directions for the research of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate. One possible direction is the development of new organic semiconductors based on this compound. These semiconductors could be used in various electronic devices, including transistors and solar cells. Another possible direction is the development of new drugs based on this compound. Its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of various diseases. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate can be achieved through the reaction of isoindoline-1,3-dione with acryloyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired product in good yield.
Propiedades
Número CAS |
125350-99-4 |
|---|---|
Nombre del producto |
2-(1,3-Dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)ethyl prop-2-enoate |
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2H,1,3-8H2 |
Clave InChI |
VDPSPUBXLOLDNB-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCN1C(=O)C2=C(C1=O)CCCC2 |
SMILES canónico |
C=CC(=O)OCCN1C(=O)C2=C(C1=O)CCCC2 |
Sinónimos |
2-(1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)ethyl 2-propenoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



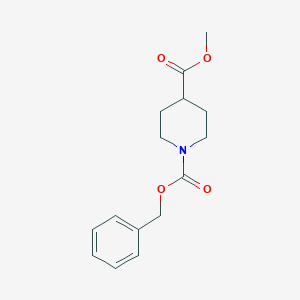

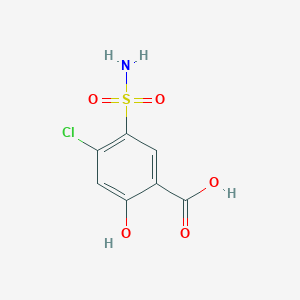
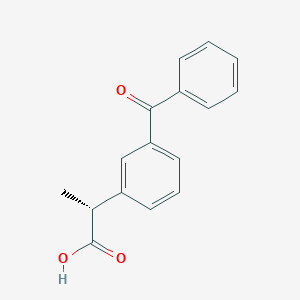
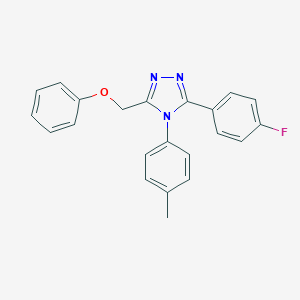
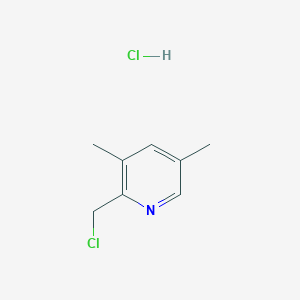
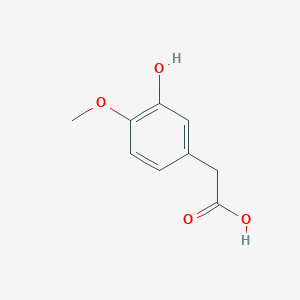
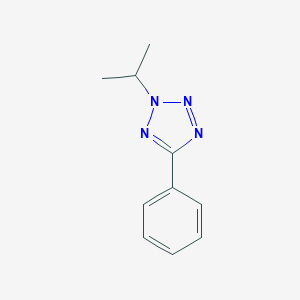
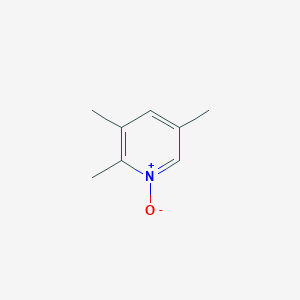
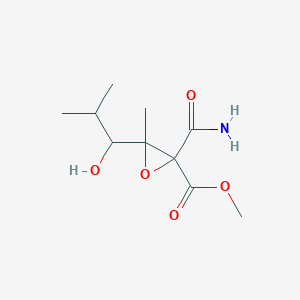
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
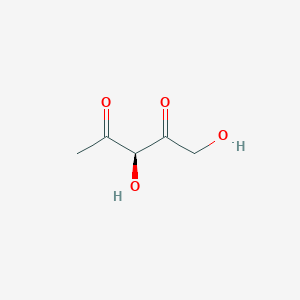
![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)
